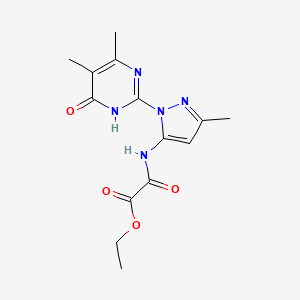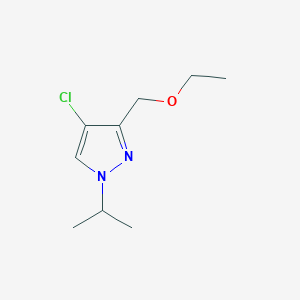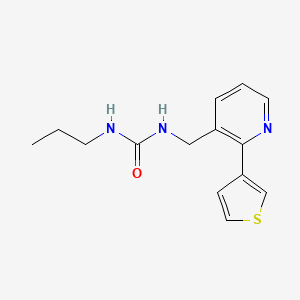
1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique mechanism of action and its ability to produce significant biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
- Diaryl ureas, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been synthesized and evaluated for antiproliferative activity against different cancer cell lines. A specific compound in this class demonstrated potent inhibitory activity, comparable to positive-control sorafenib, suggesting its potential as a new anticancer agent (Jian et al., 2020).
Antimicrobial Activity
- Pyrimidine derivatives, including those containing pyridin-3-yl groups, have been synthesized and shown to possess antimicrobial activity. These compounds were effective against a range of microorganisms, indicating their potential in developing novel antimicrobial agents (Rathod & Solanki, 2018).
Synthesis and Characterization
- New methods for synthesizing derivatives of 1,3,4‐thiadiazol‐2‐yl urea have been developed, indicating the chemical versatility and potential applications of these compounds in various fields (Li & Chen, 2008).
Anti-Inflammatory and Analgesic Activities
- Synthesized pyrimidine derivatives exhibited significant anti-inflammatory and analgesic activities. This suggests their potential use in the development of new drugs for treating inflammation and pain (Bhat et al., 2014).
Electronic and Optical Properties
- A computational study of a chalcone derivative (related to the pyridin-3-yl group) highlighted its significant electronic and optical properties, suggesting its application in optoelectronic device fabrications (Shkir et al., 2018).
Ion-Pair Binding and Supramolecular Chemistry
- Compounds containing pyridin-2-yl urea have been used to study ion-pair binding and supramolecular assemblies, demonstrating their utility in the field of supramolecular chemistry (Qureshi et al., 2009).
Eigenschaften
IUPAC Name |
1-propyl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-6-16-14(18)17-9-11-4-3-7-15-13(11)12-5-8-19-10-12/h3-5,7-8,10H,2,6,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUXWPUDXCMASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=C(N=CC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2628596.png)
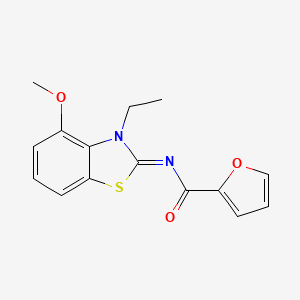
![2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2628599.png)
![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2628601.png)
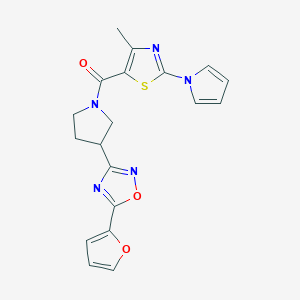

![3-[7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2628606.png)

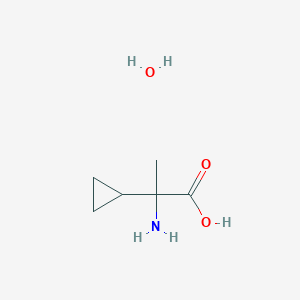
![2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2628611.png)
